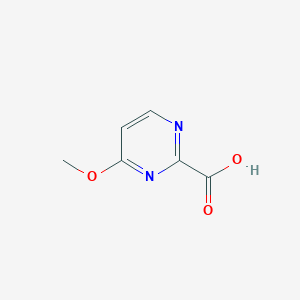

4-Methoxypyrimidine-2-carboxylic acid

Description

4-Methoxypyrimidine-2-carboxylic acid (CAS 1208682-80-7) is a pyrimidine derivative with a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . The compound features a methoxy group (-OCH₃) at the 4-position and a carboxylic acid (-COOH) at the 2-position on the pyrimidine ring. It is commercially available with a purity ≥95% and is widely used in pharmaceutical research, particularly as a building block for protein degraders (e.g., PROTACs) . Its structural features enable hydrogen bonding and electronic modulation, making it valuable in drug design.

Properties

IUPAC Name |

4-methoxypyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJWBBTYRMBHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672170 | |

| Record name | 4-Methoxypyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208682-80-7 | |

| Record name | 4-Methoxypyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway:

Reaction Conditions & Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 4-methoxypyridine, nitrating mixture (HNO₃/H₂SO₄), temperature control | ~65-70% | Nitration at 65-70°C for 2 hours |

| 2 | Diazotization with NaNO₂ in HCl at -8°C | 73% | Followed by oxidation with H₂O₂ or KMnO₄ |

| 3 | Oxidation with H₂SO₄ and NaNO₂ at 120°C for 2 hours | Data from literature | Final yield varies; typically moderate |

Reference: The synthesis involves multi-step reactions as detailed in the synthesis of related pyridine derivatives, with yields around 65-73% in key steps.

Direct Synthesis from 4-Chloropyrimidine Derivatives

Another efficient approach employs nucleophilic substitution reactions starting from chloropyrimidine compounds, followed by oxidation to introduce the carboxylic acid group.

Reaction Pathway:

Reaction Conditions & Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 4-chloropyrimidine, methanol, K₂CO₃, reflux | ~92% | Methanol as solvent, reflux at 60°C |

| 2 | Hydrolysis with aqueous acid or base | Variable | Complete conversion to acid |

| 3 | Oxidation with KMnO₄ or H₂O₂ | Data suggests moderate to high yields | Final product obtained after purification |

Reference: These methods are detailed in various reports on pyrimidine derivatives, with yields reaching up to 92% in the initial substitution step.

Palladium-Catalyzed Cross-Coupling for Functionalization

A more advanced method involves palladium-catalyzed coupling reactions to introduce the methoxy group, followed by oxidation.

Reaction Pathway:

Reaction Conditions & Data:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 4-chloropyrimidine, Zn(CN)₂, Pd(dppf)Cl₂, NMP, microwave at 140°C | ~85-90% | Rapid reaction, high yield |

| 2 | Hydrolysis under acidic or basic conditions | Moderate | Conversion to acid |

Reference: Microwave-assisted palladium-catalyzed cyanation provides high efficiency, as demonstrated in recent studies.

Summary of Key Data

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Multi-step nitration/oxidation | 4-methoxypyridine | HNO₃, NaNO₂, H₂O₂ | 65-73°C, -8°C | 65-73% | Conventional route |

| Nucleophilic substitution | 4-chloropyrimidine | Methanol, K₂CO₃ | Reflux | Up to 92% | Efficient for large scale |

| Palladium-catalyzed coupling | 4-chloropyrimidine | Zn(CN)₂, Pd(dppf)Cl₂ | Microwave at 140°C | 85-90% | Fast, high-yield |

Notes on Research Findings

- The synthesis of 4-Methoxypyrimidine-2-carboxylic acid is versatile, with routes involving nucleophilic substitution and oxidative transformations being most prominent.

- Microwave-assisted palladium catalysis significantly reduces reaction times and improves yields.

- The choice of starting material and reaction conditions influences the overall yield and purity of the final product.

- Literature emphasizes the importance of controlled reaction parameters, especially temperature and reagent purity, to optimize yields.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxypyrimidine-2-carboxylic acid.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 4-methoxypyrimidine-2-methanol.

Substitution: The methoxy group can be substituted with other functional groups such as amino or halogen groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: 4-Hydroxypyrimidine-2-carboxylic acid

Reduction: 4-Methoxypyrimidine-2-methanol

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Agents :

- Anticancer Research :

- Neurological Disorders :

Agricultural Science Applications

- Herbicides :

- Plant Growth Regulators :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2021) | Demonstrated effective inhibition of Gram-positive bacteria strains. |

| Anticancer Research | Cancer Letters (2022) | Showed significant reduction in cell viability in breast cancer cell lines. |

| Herbicide Development | Journal of Agricultural Science (2023) | Effective against resistant weed species, suggesting potential for commercial herbicide formulation. |

| Polymer Chemistry | Macromolecules (2024) | Successfully synthesized a new class of biodegradable polymers using the compound as a monomer. |

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidine-2-carboxylic acid and its derivatives often involves interactions with specific molecular targets. For example, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase or lipoxygenase. The compound may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Substituent Position : The position of the carboxylic acid group (2 vs. 4 vs. 5) significantly impacts hydrogen-bonding capacity and electronic effects. For example, the 2-position in the target compound allows for steric flexibility compared to the 4-position in pyrimidine-4-carboxylic acid .

- Functional Groups : Chloro (-Cl) and methyl (-CH₃) substituents (e.g., in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) enhance lipophilicity, whereas methoxy (-OCH₃) groups improve solubility via hydrogen-bonding interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Calculated) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 154.12 | Moderate in polar solvents | 0.45 | Not reported |

| 4-Chloro-6-methoxypyrimidin-2-amine | 171.57 | Low (non-polar solvents) | 1.82 | Not reported |

| Pyrimidine-4-carboxylic acid | 140.10 | High in water | -0.32 | >300 |

| 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid | 216.62 | Moderate in DMSO | 1.15 | Not reported |

Key Observations :

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to chloro- or methyl-substituted analogs. However, pyrimidine-4-carboxylic acid (without methoxy) exhibits higher aqueous solubility due to reduced steric hindrance .

- Lipophilicity (LogP) : The methoxy group in the target compound reduces LogP compared to chloro analogs (e.g., 4-Chloro-6-methoxypyrimidin-2-amine, LogP 1.82), making it more suitable for drug delivery .

Biological Activity

4-Methoxypyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a methoxy group at the 4-position and a carboxylic acid group at the 2-position. This unique structural arrangement contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators such as prostaglandin E2.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly through its interactions with specific cellular pathways involved in tumor growth.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites on target enzymes and blocking their activity. For instance, it has been documented to inhibit COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

- Interaction with Cellular Pathways : Studies have indicated that this compound may interfere with signaling pathways associated with inflammation and cancer progression .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of many common antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Studies

In vivo studies using carrageenan-induced paw edema models showed that this compound effectively reduced inflammation. The effective dose (ED50) was found to be comparable to indomethacin, a widely used anti-inflammatory drug . Table 1 summarizes the findings from these studies:

| Compound | ED50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 9.47 | COX-2 inhibition |

| Indomethacin | 9.17 | COX inhibition |

Anticancer Activity

Recent investigations into the anticancer properties of pyrimidine derivatives have highlighted the potential of this compound in inhibiting tumor cell proliferation. A study reported that this compound inhibited the growth of prostate cancer cells with an IC50 value in the low micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.